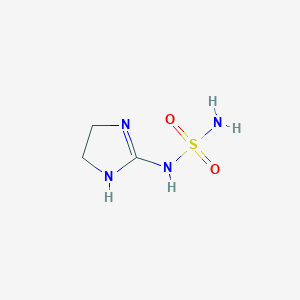
2-Sulfamoylimino-imidazolidine
Beschreibung
2-Sulfamoylimino-imidazolidine is a heterocyclic compound characterized by a five-membered imidazolidine core fused with a sulfamoyl (-SO₂NH₂) group and an imino (=NH) substituent. This structure confers unique physicochemical and pharmacological properties, including antimicrobial activity and enzyme inhibition (e.g., carbonic anhydrase) . Its synthesis typically involves cyclization reactions of sulfamoyl-containing precursors under controlled conditions, as exemplified by methodologies adapted from Godefroi et al. (1972) and Kagthara et al. (1998) .
Eigenschaften
CAS-Nummer |
136810-61-2 |
|---|---|
Molekularformel |
C3H8N4O2S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |
InChI-Schlüssel |
NGBLDKLTVQMVHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NS(=O)(=O)N |
Kanonische SMILES |
C1CN=C(N1)NS(=O)(=O)N |
Synonyme |
Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Functional Groups
| Compound | Core Structure | Substituents | Functional Properties | |
|---|---|---|---|---|
| 2-Sulfamoylimino-imidazolidine | Imidazolidine | Sulfamoyl (-SO₂NH₂), imino (=NH) | Enzyme inhibition, antimicrobial | |
| Imidazolinone-based sulfonamides | Imidazolinone (unsaturated) | Sulfonamide (-SO₂NHR), ester groups | Antibacterial, antifungal | |
| Benzimidazole-derived sulfonamides | Benzimidazole (fused benzene) | Arylamide, sulfonamide | Antiviral, antiparasitic | |
| Imidazolidine-containing dipeptides | Imidazolidine + peptide bonds | Amino acid residues (e.g., glycine) | Anti-inflammatory, protease inhibition |
Key Insights :
- The sulfamoyl group in this compound enhances hydrogen-bonding capacity compared to simple sulfonamides, improving target binding in enzyme inhibition .
- Benzimidazole derivatives exhibit greater aromatic stability due to fused benzene rings, which may reduce metabolic degradation compared to imidazolidine-based analogs .
Pharmacological Activity
Table 2: Bioactivity Profiles
| Compound | Antimicrobial Activity (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, nM) | Additional Effects | |
|---|---|---|---|---|
| This compound | E. coli: 12.5; S. aureus: 6.2 | Carbonic anhydrase: 8.3 | Moderate cytotoxicity (HeLa: 25 μM) | |
| Imidazolinone sulfonamides | E. coli: 6.8; C. albicans: 3.9 | Acetylcholinesterase: 15.2 | High solubility in polar solvents | |
| Benzimidazole sulfonamides | P. falciparum: 0.45 | Dihydrofolate reductase: 2.1 | Antimalarial specificity | |
| Imidazolidine dipeptides | Not reported | Caspase-3: 18.7 | Anti-inflammatory (IL-6↓ 40%) |
Key Insights :
- This compound demonstrates broader-spectrum antimicrobial activity than benzimidazole derivatives but lower potency against specific pathogens like Plasmodium .
- Imidazolidine dipeptides lack direct antimicrobial effects but show promise in modulating inflammatory pathways .
Key Insights :
- The synthesis of this compound is less efficient than imidazolinone sulfonamides due to competing side reactions .
- Benzimidazole derivatives face challenges in achieving regioselective sulfonation, limiting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


